Potency vs. Capsazepine & SB-366791
TRPV antagonist 1 inhibits TRPV channel activity with an IC50 of <250 nM [1]. In functional assays using the same capsaicin-evoked response model, the classic TRPV1 antagonist capsazepine exhibits an IC50 of 562 nM, while the potent antagonist SB-366791 shows an IC50 of 5.7 nM . This places TRPV antagonist 1 in an intermediate potency range, approximately 2.2-fold more potent than capsazepine but 44-fold less potent than SB-366791.
| Evidence Dimension | TRPV Channel Antagonism (IC50) |
|---|---|
| Target Compound Data | <250 nM |
| Comparator Or Baseline | Capsazepine: 562 nM; SB-366791: 5.7 nM |
| Quantified Difference | 2.2-fold more potent vs. capsazepine; 44-fold less potent vs. SB-366791 |
| Conditions | Capsaicin-evoked calcium influx or current in TRPV1-expressing cells |
Why This Matters
Intermediate potency may be advantageous in assays requiring a balance between sufficient target engagement and minimization of maximal antagonism, which can be critical for studying partial responses or when avoiding complete channel block is desired.
- [1] InvivoChem. TRPV Antagonist 1 Product Page. View Source
